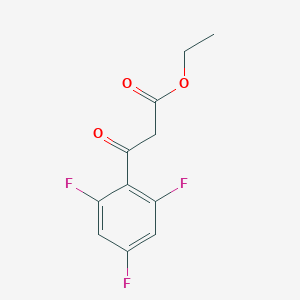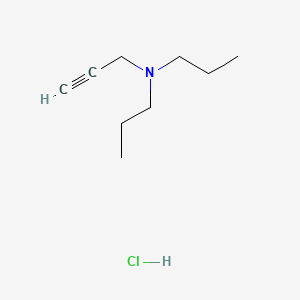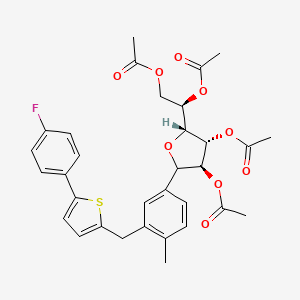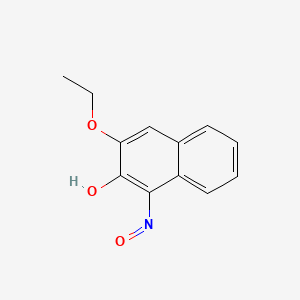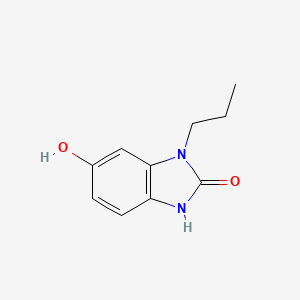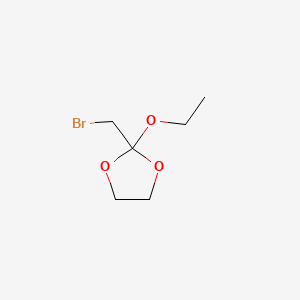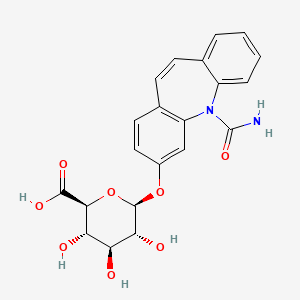
3-Hydroxy Carbamazepine beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Carbamazepine beta-D-Glucuronide is a metabolite of 3-Hydroxy Carbamazepine, which is used in the treatment of pain associated with trigeminal neuralgia. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to 3-Hydroxy Carbamazepine. This process enhances the solubility and excretion of the compound from the body.
Preparation Methods
The synthesis of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves the glucuronidation of 3-Hydroxy Carbamazepine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 3-Hydroxy Carbamazepine. Industrial production methods may involve the use of microbial or enzymatic systems to achieve this transformation efficiently.
Chemical Reactions Analysis
3-Hydroxy Carbamazepine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
3-Hydroxy Carbamazepine beta-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and excretion of 3-Hydroxy Carbamazepine.
Biology: It is used in studies of drug metabolism and pharmacokinetics to understand how the body processes and eliminates 3-Hydroxy Carbamazepine.
Medicine: It is used in clinical research to monitor the levels of 3-Hydroxy Carbamazepine and its metabolites in patients undergoing treatment for trigeminal neuralgia.
Industry: It is used in the pharmaceutical industry to develop and optimize formulations of 3-Hydroxy Carbamazepine
Mechanism of Action
The mechanism of action of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves its conversion back to 3-Hydroxy Carbamazepine, which then exerts its effects by inhibiting sodium channel firing. This inhibition reduces the polysynaptic nerve response and helps control seizure activity . The molecular targets and pathways involved include voltage-gated sodium channels and the limbic system .
Comparison with Similar Compounds
3-Hydroxy Carbamazepine beta-D-Glucuronide is unique compared to other similar compounds due to its specific glucuronide conjugation, which enhances its solubility and excretion. Similar compounds include:
Carbamazepine: The parent compound, used to treat seizures and trigeminal neuralgia.
Oxcarbazepine: A derivative of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine acetate: Another derivative with improved pharmacokinetic properties and fewer side effects
These compounds share similar therapeutic uses but differ in their metabolic pathways and pharmacokinetic profiles, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H20N2O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c22-21(29)23-13-4-2-1-3-10(13)5-6-11-7-8-12(9-14(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
NAXZOCXVDWEFKO-HBWRTXEVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



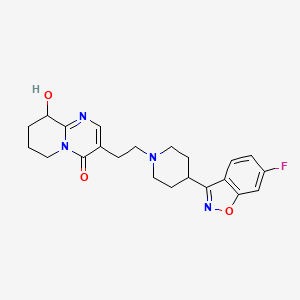
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)

